1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea
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Description
1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has been widely used in scientific research due to its unique properties. It is also known as EIPU, and its chemical formula is C14H19N3O2. This compound is a derivative of indole and urea, and it has been synthesized using various methods.
Scientific Research Applications
Molecular Structure and Biological Activity
Studies have investigated the crystal structure and biological activity of compounds structurally related to 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea. For instance, research on N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide highlights the significance of the planar indole component in the molecule for potential biological activity, focusing on how specific structural features contribute to hydrogen bonding interactions (S. M. Saharin et al., 2008) source.
Antitumor Activities and Docking Study
A study on the synthesis, crystal structure, antitumor activities, and docking study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea reveals its potential in antitumor activity, including a detailed analysis of its structure and interactions with CDK4 protein (Ch Hu et al., 2018) source.
Chromatographic Properties and Chiral Separations
Research on the chromatographic properties of urea derivatives has shown their effectiveness in enantiomer separations by high-performance liquid chromatography (HPLC), demonstrating the impact of the urea structure on chiral recognition (N. Ǒi et al., 1995) source.
Acetylcholinesterase Inhibition
A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors showcases the potential of urea derivatives in enhancing inhibitory activities, emphasizing the importance of the urea group in medicinal chemistry (J. Vidaluc et al., 1995) source.
Serotonin Reuptake Inhibition
Investigations into unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities highlight the role of urea derivatives in the development of antidepressants, pointing to the versatility of the urea moiety in drug design (L. Matzen et al., 2000) source.
Hydrogen Bonding and Molecular Interaction
Research on the nature of urea-fluoride interaction and the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea explores the fundamental chemical properties of urea derivatives, contributing to our understanding of hydrogen bonding and molecular interactions (M. Boiocchi et al., 2004; M. V. Goryaeva et al., 2009) sources, source.
properties
IUPAC Name |
1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-19-9-5-8-15-14(18)17-13-10-16-12-7-4-3-6-11(12)13/h3-4,6-7,10,16H,2,5,8-9H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOVIDSQWMHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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